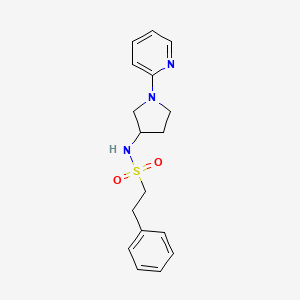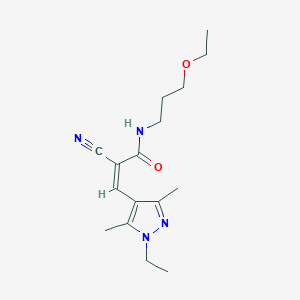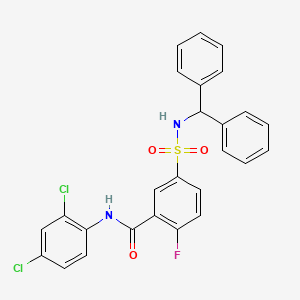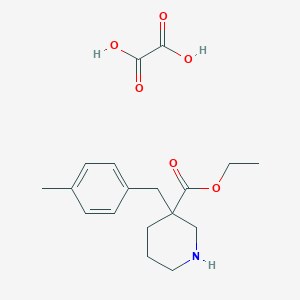![molecular formula C12H15N3O B2801392 {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250055-59-4](/img/structure/B2801392.png)
{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, also known as DMTM, is a chemical compound that belongs to the triazole family. It is a white crystalline powder with a molecular formula of C11H14N4O. DMTM has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is not yet fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been found to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell growth and proliferation. In addition, {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, one limitation of using {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of potential future directions for research on {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol. One area of interest is in the development of new cancer treatments based on {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, either alone or in combination with other drugs. In addition, {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may also have potential applications in the treatment of other diseases, such as fungal infections and inflammatory disorders. Further research is needed to fully explore these potential applications and to better understand the mechanism of action of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol.
Synthesis Methods
The synthesis of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves a multi-step process that typically starts with the reaction of 2,5-dimethylbenzyl chloride with sodium azide to form 2,5-dimethylbenzyl azide. This intermediate is then reacted with propargyl alcohol in the presence of a copper catalyst to form {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol.
Scientific Research Applications
{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has been shown to have potent antitumor activity against a variety of cancer cell lines. In addition, {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has also been studied for its potential use as an antifungal agent, with promising results.
properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-10(2)11(5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNQUPGFHXNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)



![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)
![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)


![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)
![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)
